2-Methyl-1H-imidazol-1-amine
Overview
Description
2-Methyl-1H-imidazol-1-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1H-imidazol-1-amine can be synthesized through several methods. . This reaction typically occurs under mild conditions and results in the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of homogeneous catalysts and hazardous chemicals, such as acetonitrile and aryl-halides . These methods can lead to the generation of waste and increase production costs. advancements in green chemistry are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles, amine derivatives, and other functionalized imidazole compounds .
Scientific Research Applications
2-Methyl-1H-imidazol-1-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is employed as a hardener for epoxy resins and as an auxiliary agent for textile dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-imidazol-1-amine involves its interaction with various molecular targets. In biological systems, it can act as an allosteric modulator, altering the structure of proteins upon binding . This modulation can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: This compound is similar in structure but has a different substitution pattern, leading to distinct chemical properties.
2-Methylimidazole: Another closely related compound, differing only by the position of the amine group.
Uniqueness
2-Methyl-1H-imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other imidazole derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-methylimidazol-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-6-2-3-7(4)5/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWCEOVUIOPRKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601752 | |
Record name | 2-Methyl-1H-imidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51741-29-8 | |
Record name | 2-Methyl-1H-imidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.